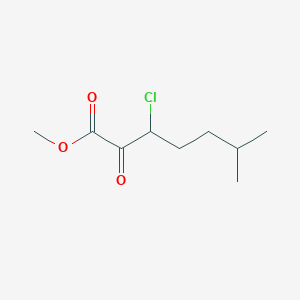
Methyl 3-chloro-6-methyl-2-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-6-methyl-2-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3. It is a derivative of heptanoic acid, featuring a chlorine atom, a methyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-6-methyl-2-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-6-methyl-2-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-6-methyl-2-oxoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 3-chloro-6-methyl-2-hydroxyheptanoate.
Oxidation: Formation of 3-chloro-6-methyl-2-oxoheptanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-6-methyl-2-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-6-methyl-2-oxoheptanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-chloro-2-oxoheptanoate: Lacks the methyl group at the 6-position.
Methyl 3-bromo-6-methyl-2-oxoheptanoate: Contains a bromine atom instead of chlorine.
Methyl 3-chloro-6-methyl-2-oxooctanoate: Has an additional carbon in the chain.
Uniqueness
Methyl 3-chloro-6-methyl-2-oxoheptanoate is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical transformations and research studies.
Eigenschaften
CAS-Nummer |
113524-84-8 |
|---|---|
Molekularformel |
C9H15ClO3 |
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
methyl 3-chloro-6-methyl-2-oxoheptanoate |
InChI |
InChI=1S/C9H15ClO3/c1-6(2)4-5-7(10)8(11)9(12)13-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
WLQBPALIDADIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C(=O)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


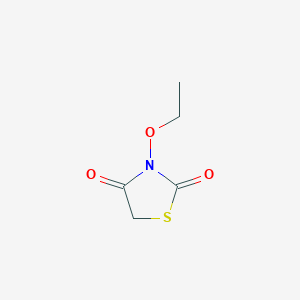
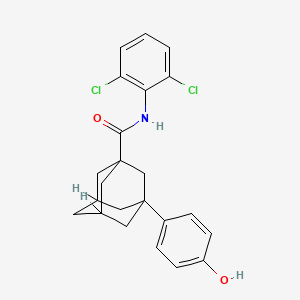
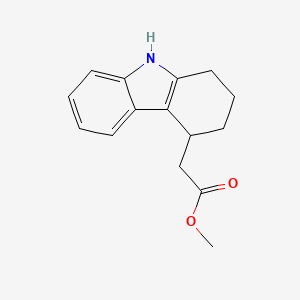
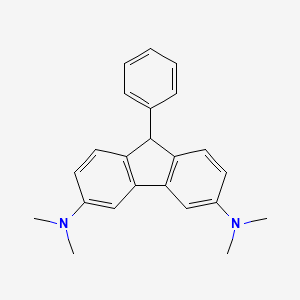
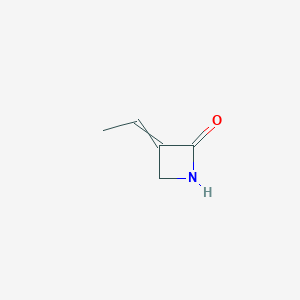


![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
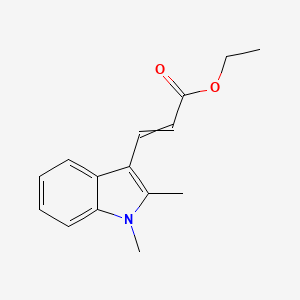
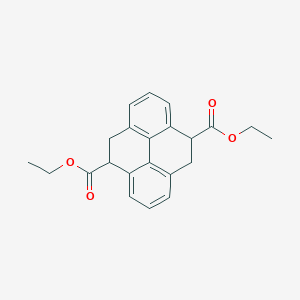
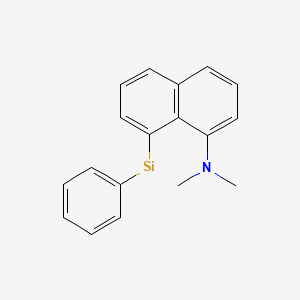


![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
